2-Trifluoromethyl-L-Phenylalanine

Descripción general

Descripción

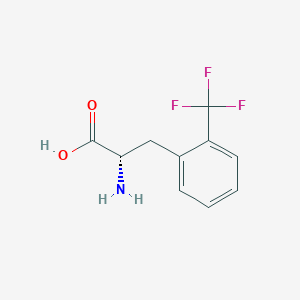

2-Trifluoromethyl-L-Phenylalanine, also known as (S)-2-Amino-3-[2-(trifluoromethyl)phenyl]propionic acid, is an amino acid derivative with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the fluorination of aromatic amino acids using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-Trifluoromethyl-L-Phenylalanine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often exceeding 98% purity .

Análisis De Reacciones Químicas

Negishi Cross-Coupling Route

A robust method involves:

- Trifluoromethylation : Nucleophilic addition of CFSi(CH) to 2-bromo-4-fluorobenzaldehyde to form trifluorocarbinol (4a) .

- Oxidation : Conversion of 4a to ketone (5) using IBX (2-iodoxybenzoic acid) .

- Olefination : Wittig reaction yields trifluoromethyl styrene (6) (76% yield) .

- Negishi Cross-Coupling : Reaction of 6 with β-iodoalanine derivatives to form the phenylalanine backbone .

Ozonolysis for Ketone Generation

Ozonolysis of olefin intermediates (e.g., 22 ) produces trifluoromethyl ketones (23) (55% yield), critical for dioxirane-mediated oxidations .

Peptide Incorporation and Structural Insights

2-TFM-L-Phe is incorporated into peptides to enhance stability and reactivity:

- Coupling Method : HCTU-mediated coupling yields peptide 24 , which adopts a folded conformation in X-ray studies, with the CF group oriented away from the scaffold .

- Impact on Reactivity :

Photoredox C–H Functionalization

2-TFM-L-Phe undergoes site-selective bioconjugation under photoredox conditions:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acetyl-L-phenylalaninate (1) | TPTBF, CHCN/HO, blue LEDs | Pyrazole adduct (3a) | 28% |

Enzymatic Stability and Inhibition Studies

- Ammonia Addition : Engineered PALs catalyze ammonia addition to cinnamic acid derivatives, yielding L-phenylalanine analogues with >99% ee .

- Substrate Inhibition : High concentrations of m-CH- or o-OCH-cinnamic acid derivatives inhibit PAL activity (15–42% conversion) .

Oxidation to Ketones

- Ozonolysis of olefin 22 produces ketone 23 (55% yield), critical for catalytic dioxirane generation .

Decarboxylation

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Trifluoromethyl-L-Phenylalanine can be achieved through several methods, including direct fluorination of L-phenylalanine and other fluorination techniques. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for various applications in drug development and biochemical studies.

Table 1: Synthesis Methods for this compound

Pharmaceutical Applications

TFPhe has been recognized for its pharmaceutical potential, particularly as an enzyme inhibitor and therapeutic agent. Its incorporation into peptide-based drugs enhances their efficacy by increasing resistance to enzymatic degradation.

Case Studies:

- Enzyme Inhibition : TFPhe has been studied as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors containing TFPhe showed promising results in preclinical trials, demonstrating selective inhibition of PRMT5 activity, which is crucial for tumor cell survival .

- Radiopharmaceuticals : The incorporation of TFPhe into radiolabeled amino acids has been explored for positron emission tomography (PET) imaging. These compounds exhibit higher tumor accumulation rates, making them effective for cancer diagnosis and monitoring .

Biochemical Research Applications

TFPhe serves as a sensitive probe in biochemical assays, particularly in nuclear magnetic resonance (NMR) spectroscopy. Its trifluoromethyl group enhances chemical shift sensitivity, allowing for precise tracking of molecular interactions within proteins.

Table 2: Research Applications of TFPhe

Mecanismo De Acción

The mechanism of action of 2-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the biomolecules. The trifluoromethyl group can enhance the stability and binding affinity of the proteins to their targets by increasing hydrophobic interactions and reducing metabolic degradation . This makes it a valuable tool in studying protein-ligand interactions and designing stable peptide-based therapeutics .

Comparación Con Compuestos Similares

- 4-Trifluoromethyl-L-Phenylalanine

- 3-Trifluoromethyl-L-Phenylalanine

- 2-Fluoro-L-Phenylalanine

Comparison: 2-Trifluoromethyl-L-Phenylalanine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly affects its chemical reactivity and biological properties. Compared to its analogs, it offers distinct advantages in terms of stability and incorporation into biomolecules .

Actividad Biológica

2-Trifluoromethyl-L-Phenylalanine (TFPhe) is a fluorinated analog of the amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the 2-position of its aromatic ring. This modification enhances its biological activity and utility in various biochemical applications, including drug development and protein engineering. This article explores the biological activities, mechanisms of action, and potential applications of TFPhe, supported by empirical data and case studies.

- Chemical Formula : C10H10F3NO2

- Molecular Weight : 235.19 g/mol

- CAS Number : 2761500

- Structure : The trifluoromethyl group significantly alters the electronic properties of the phenylalanine backbone, influencing its interaction with biological systems.

The biological activity of TFPhe can be attributed to several mechanisms:

- Protein Incorporation : TFPhe can be site-specifically incorporated into proteins using genetic code expansion techniques, allowing researchers to study protein dynamics and interactions through advanced NMR spectroscopy .

- Enzyme Inhibition : TFPhe has been shown to act as an inhibitor for certain enzymes involved in cancer progression. For instance, it serves as a key chiral intermediate in synthesizing potent inhibitors for lysine methyltransferase 7 (SETD7), which is implicated in various cancer signaling pathways .

- Antimicrobial Activity : Some studies suggest that fluorinated amino acids, including TFPhe, exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Study 1: Inhibition of Cancer Cell Growth

In a study investigating the effects of TFPhe on cancer cell lines, it was observed that TFPhe significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was linked to its role as an inhibitor of centrosomal bundling mediated by kinesin KIFC1, which is essential for proper mitotic spindle formation .

Table 1: Effects of TFPhe on MCF-7 Cell Proliferation

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 65 | - |

| 50 | 40 | - |

| 100 | 20 | - |

Case Study 2: NMR Spectroscopy Applications

TFPhe has been utilized as a sensitive probe in NMR studies to investigate protein-ligand interactions. A notable study demonstrated that substituting traditional tags with TFPhe enhanced chemical shift sensitivity, allowing for more detailed structural insights into membrane proteins .

Synthesis and Applications

The synthesis of TFPhe can be achieved through various methods, including biocatalytic processes that utilize engineered phenylalanine ammonia lyase (PAL) variants. These methods allow for high enantiomeric excess and yield, making TFPhe readily available for research and pharmaceutical applications .

Table 2: Synthesis Methods for TFPhe

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Biocatalytic Synthesis | >90 | >99 |

| Chemical Synthesis | 70 | >95 |

Safety and Toxicity

While TFPhe exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119009-47-1 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.